molecular formula C18H21Cl2F3N2 B2993086 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride CAS No. 1189493-88-6

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride

Cat. No.: B2993086
CAS No.: 1189493-88-6
M. Wt: 393.28
InChI Key: QAJBXQXTVYGBIL-UHFFFAOYSA-N
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Description

1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine, commonly known as TFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a serotonergic releasing agent and is rarely encountered as a designer drug .


Synthesis Analysis

The synthesis of piperazine derivatives, such as TFPP, has been achieved using various methods. Some of the recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of TFPP is C11H13F3N2 . Its average mass is 230.230 Da and its monoisotopic mass is 230.103088 Da . The structure of TFPP includes a six-membered ring containing two opposing nitrogen atoms .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)piperazine dihydrochloride, are significant in the rational design of drugs across a wide array of therapeutic applications. These applications range from antipsychotic, antihistamine, antidepressant, anticancer, antiviral, to cardio protectors and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, demonstrating the flexibility of piperazine as a pharmacophore in drug discovery. This adaptability underlines the scaffold's broad potential and encourages further therapeutic investigations into piperazine-based molecular fragments for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Research into piperazine and its analogs has shown significant promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold is highlighted in its use as a vital building block for potent anti-mycobacterial compounds. This underscores the importance of piperazine derivatives in addressing global health challenges like tuberculosis through the design and development of new, safer, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Properties

The role of piperazine in the development of antidepressants is notable, with many marketed antidepressants featuring a piperazine substructure. This is attributed to the favorable central nervous system (CNS) pharmacokinetic profile offered by piperazine. It plays a crucial role in binding conformations of antidepressant agents, suggesting the piperazine moiety's significant influence on the efficacy and development of novel antidepressants. This insight aids researchers in understanding the structural features required to enhance the potency and efficacy of piperazine-based antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Properties

IUPAC Name

1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2.2ClH/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;;/h1-9,17,22H,10-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJBXQXTVYGBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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